molecular formula C14H18N4O2 B2971507 5-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-carboxamide CAS No. 1448063-46-4

5-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-carboxamide

Número de catálogo: B2971507
Número CAS: 1448063-46-4
Peso molecular: 274.324
Clave InChI: VUXLPLGAMSNQBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hybrid structure combining an isoxazole ring and a 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold linked via a methylene bridge. The isoxazole moiety (5-methylisoxazole-4-carboxamide) is a well-established pharmacophore in medicinal chemistry, often associated with anti-inflammatory, immunosuppressive, and enzyme-inhibitory activities . The compound’s synthesis likely involves coupling 5-methylisoxazole-4-carboxylic acid chloride with a (1-methyltetrahydroindazol-3-yl)methylamine intermediate, analogous to methods described for related isoxazole carboxamides .

Propiedades

IUPAC Name

5-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-11(7-16-20-9)14(19)15-8-12-10-5-3-4-6-13(10)18(2)17-12/h7H,3-6,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXLPLGAMSNQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H17N5OC_{13}H_{17}N_5O and a molecular weight of approximately 291.37 g/mol. Its structure features an isoxazole ring fused with a tetrahydroindazole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body:

  • Kinase Inhibition : It has been noted for its potential as a kinase inhibitor, affecting pathways related to cell growth and proliferation. Kinases are enzymes that phosphorylate other proteins, thus playing crucial roles in signaling pathways. The compound may interfere with specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties by inhibiting inflammatory pathways mediated by specific enzymes or receptors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Assay Type IC50 Value (μM) Reference
Kinase InhibitionEGFRRecombinant AssayLow nanomolar range
CytotoxicityCancer Cell Lines (e.g., HT-29)MTT Assay10 - 30 μM
Anti-inflammatory ActivityCOX EnzymesIn vitro AssayNot specified

Case Studies

  • Cancer Research : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against colorectal cancer cells (HT-29), with IC50 values in the low micromolar range, suggesting potential for therapeutic use in oncology .
  • Inflammatory Models : In animal models of inflammation, the compound demonstrated a reduction in markers of inflammation when administered at therapeutic doses. This suggests that it may be beneficial in treating inflammatory diseases .
  • Kinase Selectivity : The compound was assessed for selectivity against various kinases and showed promising results with a preferential inhibition profile towards EGFR variants associated with non-small cell lung cancer (NSCLC) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituent Key Properties/Applications
5-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-carboxamide (Target) Isoxazole-4-carboxamide 1-Methyltetrahydroindazole-methyl Enhanced rigidity and potential CNS permeability due to tetrahydroindazole ; under research.
Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) Isoxazole-4-carboxamide 4-(Trifluoromethyl)phenyl FDA-approved immunosuppressant for rheumatoid arthritis; CF3 group enhances metabolic stability .
5-Methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 4-(Trifluoromethoxy)phenyl Higher lipophilicity vs. leflunomide; potential for improved blood-brain barrier penetration .
5-Methyl-N-(4-(pentafluoro-λ6-sulfanyl)phenyl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 4-(Pentafluorosulfanyl)phenyl SF5 group confers superior 19F NMR signal properties; explored in imaging/diagnostics .
Valdecoxib (4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide) Isoxazole 4-Sulfonamidophenyl COX-2 inhibitor (withdrawn due to safety concerns); lacks carboxamide linkage .

Key Insights:

Substituent Impact on Bioactivity: The trifluoromethyl (CF3) group in leflunomide enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound’s tetrahydroindazole substituent . The pentafluorosulfanyl (SF5) group in analogues improves imaging utility due to its strong 19F NMR signal, whereas the target compound’s indazole may favor interactions with hydrophobic enzyme pockets .

Synthetic Accessibility: Leflunomide and its trifluoromethoxy/pentafluorosulfanyl derivatives are synthesized via straightforward aryl amidation, while the target compound requires more complex indazole functionalization, increasing synthetic complexity .

Pharmacokinetic Considerations :

  • The tetrahydroindazole-methyl group may improve solubility relative to highly fluorinated analogues (e.g., SF5-substituted compounds), which exhibit extreme hydrophobicity .

Research Findings and Implications

  • Target Selectivity: The indazole scaffold could enhance binding to kinases or GPCRs due to its bicyclic geometry, contrasting with the flat aromatic systems in leflunomide or valdecoxib .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF3, SF5) may render the target compound more susceptible to hepatic metabolism compared to fluorinated analogues .

Q & A

Q. What are the key considerations for designing a synthetic route for 5-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-4-carboxamide?

  • Methodological Answer : Focus on modular synthesis strategies to assemble the isoxazole and indazole moieties separately before coupling. For example:
  • Isoxazole-4-carboxamide Synthesis : Use a [3+2] cycloaddition between nitrile oxides and acetylenes, followed by carboxamide functionalization via coupling reagents like EDC/HOBt .
  • Indazole Core Preparation : Optimize cyclization of hydrazine derivatives with ketones under acidic conditions, ensuring regioselectivity for the 1-methyl-4,5,6,7-tetrahydroindazole scaffold .
  • Final Coupling : Employ nucleophilic substitution or amide bond formation between the isoxazole carboxamide and indazole-methyl intermediate .
    Validate each intermediate with 1H^1H-NMR and LC-MS to track regiochemical fidelity .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions:
  • Use a central composite design to explore interactions between variables like reaction time and stoichiometry .
  • Monitor byproducts (e.g., hydrolyzed intermediates) via TLC or HPLC to adjust purification protocols (e.g., gradient column chromatography) .
    For scale-up, prioritize solvent sustainability (e.g., switch from DMF to cyclopentyl methyl ether) to align with green chemistry principles .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-/13C^{13}C-NMR to verify regiochemistry of the indazole and isoxazole rings. Pay attention to methyl group splitting patterns in the tetrahydroindazole core .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Crystallography : If single crystals are obtainable, X-ray diffraction can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .
  • QSAR Studies : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl on the indazole) with bioactivity data to build predictive models .
  • Quantum Mechanical Calculations : Assess the stability of tautomeric forms (e.g., indazole NH vs. methyl group positioning) using DFT (B3LYP/6-31G*) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-check results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives from off-target interactions .
  • Metabolic Stability Screening : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo .
  • Data Triangulation : Combine IC50_{50} values, pharmacokinetic profiles, and transcriptomic data to identify confounding factors (e.g., efflux pump activity) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use a biotinylated derivative to pull down target proteins from lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion abolishes compound efficacy, highlighting pathways involved .
  • Kinetic Binding Studies : Perform surface plasmon resonance (SPR) to measure binding constants (KdK_d) and residence time for putative targets .

Q. How can researchers integrate experimental and computational data to refine reaction pathways?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on historical reaction data to predict optimal catalysts or solvents for novel derivatives .
  • Feedback Loops : Iteratively refine synthetic protocols by comparing computational predictions (e.g., activation energy) with experimental yields .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.